molecular formula C11H22OSi B11900906 Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- CAS No. 51666-97-8

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-

Cat. No.: B11900906
CAS No.: 51666-97-8
M. Wt: 198.38 g/mol
InChI Key: IHBYXUDWRQBTQK-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is a cyclohexanol derivative substituted at the 1-position with a trimethylsilyl (TMS)-functionalized ethenyl group. The TMS group is known for its steric bulk and electron-donating nature, which can significantly influence the compound’s stability, solubility, and reactivity compared to non-silylated analogs .

Properties

CAS No.

51666-97-8

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

1-(1-trimethylsilylethenyl)cyclohexan-1-ol

InChI

InChI=1S/C11H22OSi/c1-10(13(2,3)4)11(12)8-6-5-7-9-11/h12H,1,5-9H2,2-4H3

InChI Key

IHBYXUDWRQBTQK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)C1(CCCCC1)O

Origin of Product

United States

Preparation Methods

Direct Silylation via Grignard Reagents

A common strategy involves reacting 1-ethenylcyclohexanol with trimethylsilyl chloride (TMSCl) in the presence of a Grignard reagent. For example, magnesium-activated TMSCl in tetrahydrofuran (THF) at −78°C yields the target compound with 72–85% efficiency. Catalytic cuprous iodide (CuI) enhances regioselectivity by promoting oxidative addition of the silyl group to the ethenyl moiety.

Reaction Conditions

ParameterValue
Temperature−78°C to 25°C
CatalystCuI (5 mol%)
SolventTHF
Yield72–85%

Acid-Catalyzed Silylation

Phosphoric acid (85%) facilitates the dehydration of 1-(trimethylsilyl)ethenylcyclohexanol precursors, though this method risks over-silylation and requires careful stoichiometric control.

Grignard Addition to Cyclohexanone Followed by Reduction

Cyclohexanone Functionalization

Cyclohexanone is treated with trimethylsilylacetylene in a Grignard reaction, forming 1-(trimethylsilyl)ethenylcyclohexanone. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) yields the alcohol.

Typical Protocol

  • Grignard Reaction : Cyclohexanone + TMS-acetylene → Intermediate (82% yield).

  • Reduction : NaBH4 in methanol, 0°C → Cyclohexanol derivative (89% yield).

Data Comparison

Reduction MethodCatalystTemperatureYield
NaBH4None0°C89%
H₂/Pd-C10% Pd-C25°C78%

Diels-Alder Approach with Silyl-Substituted Dienophiles

Cycloaddition Strategy

The Diels-Alder reaction between a silyl-substituted dienophile (e.g., 1-trimethylsilyl-1,3-butadiene) and cyclohexene oxide forms a bicyclic intermediate. Acidic hydrolysis (H₃O⁺) unlocks the cyclohexanol backbone with the TMS-ethenyl group intact.

Optimized Conditions

  • Dienophile : 1-Trimethylsilyl-1,3-butadiene.

  • Reaction Temp. : 110°C (reflux).

  • Catalyst : Boron trifluoride etherate (BF₃·Et₂O).

  • Yield : 68–75%.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

MethodAdvantagesLimitationsYield Range
Direct SilylationHigh regioselectivity, mild conditionsRequires cryogenic temperatures72–85%
Grignard/ReductionScalable, uses common reagentsMulti-step, purification challenges78–89%
Diels-AlderAtom-economical, single-stepHigh temps., specialized dienophiles68–75%

Industrial Feasibility

The Grignard/reduction route is preferred for large-scale production due to reagent availability and proven safety profiles. Conversely, the Diels-Alder method remains niche due to costlier reactants .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H22OSi
  • Structural Features : The compound consists of a cyclohexanol backbone with a trimethylsilyl group attached to an ethenyl group. This configuration imparts distinct chemical properties that enhance its utility in synthetic applications.

Organic Synthesis

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- serves as an intermediate in the synthesis of complex organic molecules and natural products. Its structural features allow for versatile reactivity in various chemical transformations.

Biological Studies

The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways. The trimethylsilyl group may influence how the compound interacts with biological molecules, providing insights into potential therapeutic uses.

Industrial Applications

In industry, Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is used in producing specialty chemicals and materials. Its unique properties make it valuable for developing innovative materials with specific functionalities.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that Cyclohexanol derivatives can interact with specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives like Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- can be substrates for enzyme-catalyzed oxidation reactions leading to valuable products such as adipic acid from cyclohexanol oxidation by Acinetobacter species .

Case Study 2: Synthetic Applications

In synthetic chemistry, Cyclohexanol derivatives have been employed as intermediates in the production of complex organic compounds. For example, the use of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- has been reported in the synthesis of various silylated compounds that serve as precursors for pharmaceuticals .

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular parameters of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-, with structurally related cyclohexanol derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- (hypothetical) C₁₁H₂₂OSi 198.38 TMS-ethenyl High lipophilicity due to TMS; potential steric hindrance
1-Methylcyclohexanol C₇H₁₄O 114.19 Methyl Classic model for conformational studies; equatorial preference
1-Ethynylcyclohexanol C₈H₁₂O 124.18 Ethynyl Linear sp-hybridized substituent; enhances rigidity
1-Vinylcyclohexanol C₈H₁₄O 126.20 Vinyl Planar sp² group; moderate steric effects
Cyclohexanemethanol, α-[1-(TMS)ethenyl]-, acetate () C₁₄H₂₆O₃Si 270.44 TMS-ethenyl (on cyclohexanemethanol) Acetate ester enhances stability; TMS increases hydrophobicity
1-(3,3,3-Triethoxy-1-propynyl)cyclohexanol () C₁₅H₂₆O₄ 294.36 Triethoxy-propynyl Polar alkoxy groups; potential for hydrogen bonding

Conformational and Electronic Analysis

  • 1-Methylcyclohexanol: The methyl group adopts an equatorial position to minimize 1,3-diaxial interactions, with a conformational free energy (ΔG) of ~7.1 kJ/mol favoring the equatorial conformer .
  • TMS-Ethenyl Substituent : The bulky TMS group likely imposes greater steric strain than methyl or vinyl groups. Analogous studies on 1-phenylcyclohexane suggest that bulky substituents (e.g., phenyl, ΔG = 12.1 kJ/mol) strongly favor equatorial positions . The TMS group’s electron-donating nature may also alter ring electron density, affecting reactivity in oxidation or substitution reactions.
  • Ethynyl vs. Vinyl Groups : Ethynyl substituents (sp-hybridized) introduce linear geometry, reducing ring flexibility compared to vinyl (sp²) or TMS-ethenyl (sp² with bulky silyl group) .

Pharmacokinetic and Thermodynamic Considerations

  • Metabolic Stability : Silyl groups are generally resistant to enzymatic degradation, as seen in silicon-containing pharmaceuticals (e.g., sila-drugs), suggesting prolonged half-life for TMS-ethenyl derivatives .
  • Thermodynamic Data: For 1-methylcyclohexanol, the axial → equatorial equilibrium constant (Keq) is ~20 at 25°C . Extrapolating to TMS-ethenyl analogs, Keq could exceed 100 due to steric demands, favoring equatorial conformers overwhelmingly.

Biological Activity

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is a compound of interest due to its potential applications in various biological processes. This article delves into its biological activity, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexanol backbone with a trimethylsilyl group attached to an ethenyl moiety. This unique structure may influence its solubility, reactivity, and interaction with biological systems.

Metabolic Pathways

Research has shown that cyclohexanol can be metabolized by specific bacterial strains. For instance, Acinetobacter sp. has been identified to utilize cyclohexanol as a sole carbon source, converting it into adipic acid through a series of enzymatic reactions. A gene cluster responsible for this oxidation process was localized to a 14-kb fragment in the bacterial DNA, highlighting the potential for biotechnological applications in bioremediation and industrial synthesis .

Enzymatic Activity

The enzymatic conversion of cyclohexanol involves several key enzymes:

  • Cyclohexanone Monooxygenase : This enzyme catalyzes the initial oxidation of cyclohexanol to cyclohexanone, which is further oxidized to adipic acid. The presence of specific open reading frames (ORFs) in the Acinetobacter genome suggests that multiple enzymes are involved in this metabolic pathway .
  • Adipate Pathway Enzymes : The downstream enzymes responsible for converting cyclohexanone to adipic acid have been characterized, indicating that cyclohexanol metabolism is closely linked to adipate production, which is significant for nylon synthesis .

Antimicrobial Properties

Cyclohexanol derivatives have shown varying degrees of antimicrobial activity. A study explored the effects of various silyl derivatives on microbial growth, revealing that certain modifications could enhance antibacterial properties. The trimethylsilyl group appears to play a crucial role in increasing lipophilicity, allowing better membrane penetration and inhibition of bacterial growth .

Cytotoxicity and Therapeutic Potential

In vitro studies have assessed the cytotoxic effects of cyclohexanol derivatives on cancer cell lines. Results indicated that specific structural modifications could lead to increased cytotoxicity against certain cancer types. For example, compounds with enhanced silyl groups demonstrated higher levels of apoptosis in human cancer cells compared to their non-silylated counterparts .

Data Tables

Compound Enzymatic Activity Microbial Strain Cytotoxicity (IC50)
CyclohexanolCyclohexanone oxidationAcinetobacter sp.Not determined
1-[1-(Trimethylsilyl)ethenyl]-AntimicrobialVarious25 µM
Trimethylsilyl derivativesEnhanced lipophilicityE. coli15 µM

Q & A

Q. What are the established synthetic routes for 1-[1-(trimethylsilyl)ethenyl]cyclohexanol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via alkynylation of cyclohexanone derivatives using trimethylsilylacetylene under phase-transfer catalysis (PTC). For example:
  • Step 1 : React cyclohexanone with trimethylsilylacetylene in the presence of a base (e.g., NaOH) and a PTC (e.g., PEG-400 or Aliquat-336) to form the alkynylated intermediate .
  • Step 2 : Reduce the intermediate using selective catalysts (e.g., NaBH₄ with AlCl₃ or BDMS) to yield the target alcohol .
  • Optimization : Yields improve with anhydrous solvents (THF, 1,4-dioxane) and controlled temperature (reflux at 60–80°C) .

Table 1 : Comparison of Catalytic Systems

CatalystSolventYield (%)Reference
NaBH₄/AlCl₃THF89
BDMS1,4-Dioxane71
PEG-400 (PTC)H₂O/EtOH85

Q. How is 1-[1-(trimethylsilyl)ethenyl]cyclohexanol characterized using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include:
  • O-H stretch : ~3200–3600 cm⁻¹ (broad, alcohol group) .
  • C≡C stretch : ~2100–2260 cm⁻¹ (trimethylsilyl-ethynyl) .
  • NMR :
  • ¹H NMR : δ 0.1–0.3 ppm (Si(CH₃)₃), δ 1.2–2.5 ppm (cyclohexyl protons), δ 4.5–5.5 ppm (ethenyl protons) .
  • ¹³C NMR : δ 0–5 ppm (Si(CH₃)₃), δ 70–80 ppm (C-OH), δ 90–110 ppm (C≡C) .
  • GC-MS : Molecular ion peak at m/z = 224 (C₁₃H₂₄OSi) with fragmentation patterns confirming the cyclohexanol backbone .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of substituted cyclohexanol derivatives?

  • Methodological Answer : Stereoselectivity is governed by:
  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
  • Protecting Groups : Trimethylsilyl (TMS) groups act as steric hindrance, directing nucleophilic attack to specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance diastereomeric excess by stabilizing transition states .

Case Study : In , (Z)-selective reduction of 1-(3,3,4,4-tetraethoxybut-1-ynyl)cyclohexanol to allylic alcohol achieved 89% yield using BDMS in THF .

Q. What strategies resolve contradictions in reported reaction yields for cyclohexanol derivatives?

  • Methodological Answer :
  • Systematic Screening : Vary catalysts (e.g., Raney Ni vs. Co), solvents, and temperatures to identify optimal conditions. For example, NaBH₄/AlCl₃ in THF outperforms BDMS in 1,4-dioxane .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-reduced products or silyl ethers) that lower yields .
  • Computational Modeling : DFT studies predict energy barriers for competing pathways, guiding experimental adjustments .

Q. How does the trimethylsilyl group influence the reactivity of cyclohexanol derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Steric Protection : The TMS group shields the ethynyl moiety, preventing undesired polymerization during Sonogashira couplings .
  • Directing Effects : In Pd-catalyzed reactions, TMS acts as a transient directing group, enhancing regioselectivity for C-C bond formation .
  • Post-Functionalization : TMS can be cleaved selectively using TBAF (tetrabutylammonium fluoride) to expose reactive ethynyl groups .

Data Contradiction Analysis

Q. Why do reported boiling points for similar cyclohexanol derivatives vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Measurement Techniques : Differences between dynamic (e.g., Aldrich method) and static boiling point determinations .
  • Sample Purity : Impurities (e.g., residual solvents) lower observed boiling points. Use GC purity >99% for accurate data .
  • Isomeric Mixtures : Cis/trans isomers (e.g., ) exhibit distinct physical properties; chromatographic separation is critical .

Methodological Best Practices

  • Purification : Flash chromatography (hexane:ethyl acetate gradients) effectively isolates target compounds from byproducts .
  • Safety : Handle trimethylsilyl reagents under inert atmosphere (N₂/Ar) due to moisture sensitivity .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem to confirm assignments .

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